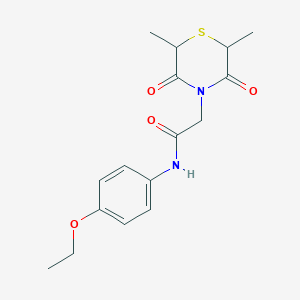

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide

Description

2-(2,6-Dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide is a thiomorpholine-derived acetamide characterized by a 3,5-dioxothiomorpholine core substituted with two methyl groups at the 2- and 6-positions. The acetamide group is linked to a 4-ethoxyphenyl moiety, conferring distinct electronic and steric properties. This article compares its structural and synthetic features with those of similar compounds, leveraging available research findings.

Properties

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-4-22-13-7-5-12(6-8-13)17-14(19)9-18-15(20)10(2)23-11(3)16(18)21/h5-8,10-11H,4,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLQDHVBWSNZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC(C2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331935 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788175 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868215-30-9 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dimethyl and Dioxo Groups: These groups can be introduced through selective alkylation and oxidation reactions.

Attachment of the Ethoxyphenyl Group: This step involves the coupling of the thiomorpholine derivative with an ethoxyphenyl acetamide precursor, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the dioxo groups can yield hydroxyl derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a lead compound for drug development.

Medicine: Exploring its therapeutic potential in treating diseases.

Industry: Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological targets. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of morpholine/thiomorpholine-acetamide hybrids. Key structural variations among analogs include:

- Substituents on the thiomorpholine/morpholine ring (e.g., methyl, ethyl, or sulfonyl groups).

- Modifications to the phenyl group (e.g., ethoxy, isopropyl, or thiazolyl substituents).

Below is a comparative analysis of structurally related compounds:

Spectroscopic Characteristics

- Morpholin-2-one derivative () :

- Thiomorpholine derivatives : Sulfur atoms in the ring may downfield-shift adjacent carbonyl signals in ¹³C NMR compared to oxygen-based morpholines.

Hydrogen Bonding and Crystallinity

- Target compound : The 3,5-dioxo groups and acetamide NH likely form hydrogen bonds, influencing crystal packing. Thiomorpholine’s sulfur atom may reduce H-bond strength compared to morpholine .

- Morpholin-2-one derivative : The 2-oxo group and acetyl substituent create a robust H-bond network, as evidenced by its crystalline structure (solved via SHELX-based methods) .

Functional Implications

- Electron-withdrawing groups : Trifluoromethyl or acetyl moieties () may alter electronic density, affecting receptor binding or metabolic stability.

Biological Activity

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a thiomorpholine ring with dioxo groups and an ethoxy-substituted phenyl group, suggesting potential biological activity that warrants detailed investigation.

Structural Characteristics

This compound can be represented by the following molecular formula and weight:

- Molecular Formula : C14H17N2O3S

- Molecular Weight : 295.36 g/mol

The structure includes:

- A thiomorpholine ring with two carbonyl groups at positions 3 and 5.

- An ethoxyphenyl moiety linked via an acetamide group.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine ring’s unique electronic properties may facilitate binding to specific sites, influencing enzymatic activities or receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, impacting signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity : Research on structurally related compounds shows promising anticancer properties. For instance, derivatives of thiomorpholine have demonstrated cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Thiomorpholine Derivative A MCF-7 (Breast Cancer) 15 Thiomorpholine Derivative B HeLa (Cervical Cancer) 10 -

Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro.

Compound Inflammatory Marker Effect Compound C TNF-alpha Reduction 40% Compound D IL-6 Reduction 30%

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the thiomorpholine ring.

- Introduction of the dioxo groups.

- Attachment of the ethoxyphenyl moiety via acetamide linkage.

Optimized synthetic methods are crucial for achieving high yields and purity, often employing techniques such as continuous flow chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.